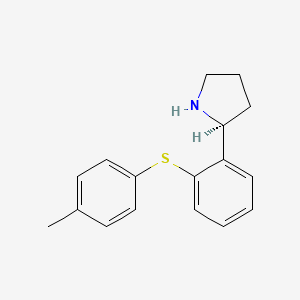
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a phenyl group and a p-tolylthio group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the p-Tolylthio Group: This can be done through a nucleophilic substitution reaction where a p-tolylthio group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the aromatic rings or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups to the aromatic rings.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on various biological systems.
Industry: It could be used in the production of materials or as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
®-2-(2-(p-Tolylthio)phenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activity.
2-(2-(p-Tolylthio)phenyl)pyrrolidine: The racemic mixture of the compound.
Other substituted pyrrolidines: Compounds with similar structures but different substituents.
Uniqueness
(S)-2-(2-(p-Tolylthio)phenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both phenyl and p-tolylthio groups
属性
分子式 |
C17H19NS |
|---|---|
分子量 |
269.4 g/mol |
IUPAC 名称 |
(2S)-2-[2-(4-methylphenyl)sulfanylphenyl]pyrrolidine |
InChI |
InChI=1S/C17H19NS/c1-13-8-10-14(11-9-13)19-17-7-3-2-5-15(17)16-6-4-12-18-16/h2-3,5,7-11,16,18H,4,6,12H2,1H3/t16-/m0/s1 |
InChI 键 |
AXAOMRFIMWRMFT-INIZCTEOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2[C@@H]3CCCN3 |
规范 SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Iodo-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13334807.png)
![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
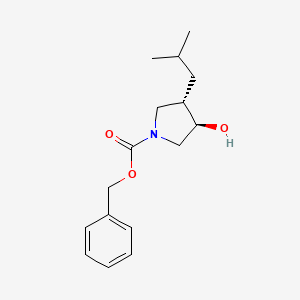
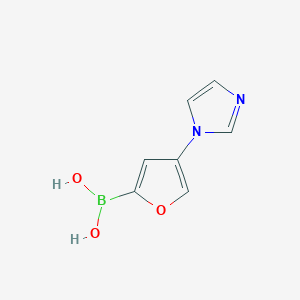
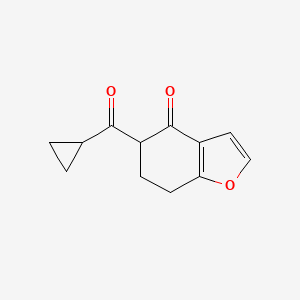
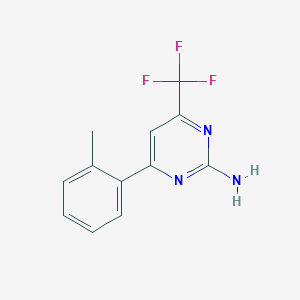
![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)

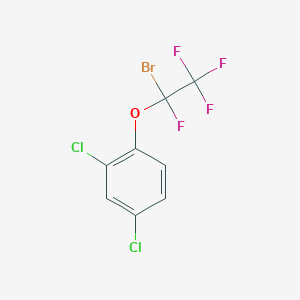
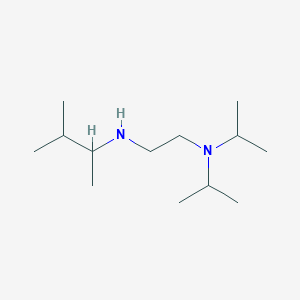
![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)


